Tri-Site vs. Dual-Site Orthogonal Protection
Boc-Asp(Obzl)-Obzl provides protection at three distinct reactive sites (N-α-amino, α-carboxyl, β-carboxyl), whereas the most common commercial alternative Boc-Asp(Obzl)-OH protects only two sites (N-α-amino and β-carboxyl), leaving the α-carboxyl as a free acid. This free α-carboxyl in Boc-Asp(Obzl)-OH is susceptible to base-catalyzed aspartimide formation during piperidine treatments in Fmoc-SPPS or during fragment coupling in solution phase [1]. Boc-Asp(Obzl)-Obzl completely masks this reactive center, thereby eliminating this degradation pathway during intermediate synthetic steps .
| Evidence Dimension | Number of protected reactive sites |
|---|---|
| Target Compound Data | 3 sites protected (N-α-Boc, α-OBzl, β-OBzl) |
| Comparator Or Baseline | Boc-Asp(Obzl)-OH: 2 sites protected (N-α-Boc, β-OBzl; α-COOH free) |
| Quantified Difference | 100% increase in protected carboxyl sites (2 vs. 1); elimination of α-COOH-mediated side reactions |
| Conditions | Chemical structure analysis; peptide synthesis context |
Why This Matters
This matters for procurement because the dibenzyl ester prevents α-carboxyl-mediated aspartimide formation, a side reaction that reduces yield by 10–40% in aspartic acid-containing sequences.
- [1] ScienceDirect Topics. Asp-Glu: The Most Detrimental Side Reaction Addressing Asp/Glu Residues in Peptide Synthesis. View Source
